Bromoethane-d5
Overview
Description
Bromoethane-(2H5), also known as deuterated bromoethane, is a chemical compound where five hydrogen atoms in bromoethane are replaced by deuterium atoms. This compound is part of the haloalkanes group and is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoethane-(2H5) can be synthesized through the reduction of deuterated acetaldehyde or propyne. The process involves the use of deuterium gas to replace the hydrogen atoms in the precursor compounds, followed by bromination to introduce the bromine atom .
Industrial Production Methods
In an industrial setting, bromoethane-(2H5) is typically produced by the addition of deuterated hydrogen bromide to deuterated ethene. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bromoethane-(2H5) undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile such as hydroxide, cyanide, or ammonia
Elimination Reactions: Under certain conditions, bromoethane-(2H5) can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used. .
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used under high temperatures to facilitate the elimination process.
Major Products Formed
Nucleophilic Substitution: The major products include alcohols, nitriles, and amines, depending on the nucleophile used
Elimination Reactions: The primary products are alkenes.
Scientific Research Applications
Bromoethane-(2H5) is utilized in various scientific fields:
Mechanism of Action
Bromoethane-(2H5) primarily exerts its effects through nucleophilic substitution reactions. The deuterium atoms in the compound make it a valuable tool for studying reaction mechanisms and kinetics. The substitution reactions involve the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of the bromide ion .
Comparison with Similar Compounds
Similar Compounds
Bromoethane: The non-deuterated version of bromoethane-(2H5), commonly used in organic synthesis.
Bromomethane: A similar haloalkane with one less carbon atom, used as a fumigant and in organic synthesis.
2-Bromopropane: Another haloalkane with an additional carbon atom, used in organic synthesis and as a solvent.
Uniqueness
Bromoethane-(2H5) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms make the compound more stable and less reactive, allowing for more precise studies of reaction mechanisms and kinetics. Additionally, deuterated compounds often exhibit different physical and chemical properties compared to their non-deuterated counterparts, making them valuable in various applications .
Properties
IUPAC Name |
1-bromo-1,1,2,2,2-pentadeuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190209 | |
Record name | Bromoethane-(2H5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3675-63-6 | |
Record name | 2-Bromoethane-1,1,1,2,2-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3675-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromoethane-(2H5) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003675636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromoethane-(2H5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromoethane-[2H5] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: Why is bromoethane-d5 used in the synthesis of deuterated drugs like primidone-ethyl-d5 and phenobarbital-ethyl-d5?
A: this compound serves as a crucial reagent for introducing the deuterated ethyl group (–CD2CD3) into the target molecules. In the synthesis described in the paper [], this compound reacts with diethyl phenylmalonate, ultimately leading to the incorporation of the deuterated ethyl group into the final structures of primidone-ethyl-d5 and phenobarbital-ethyl-d5. This isotopic labeling is essential for various research applications, including:
Q2: What is the significance of achieving high isotopic purity in the synthesis of these deuterated drugs?
A: The paper emphasizes achieving an isotopic purity greater than 95% for the synthesized drugs []. High isotopic purity is critical because:
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